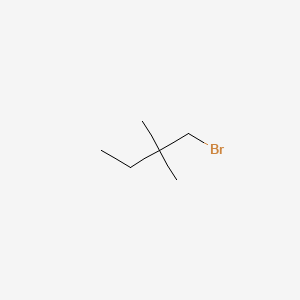
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid, more commonly known as TBAPF, is a synthetic organic compound that is widely used in the field of scientific research. TBAPF has been found to have a number of useful applications in laboratory experiments due to its chemical structure and properties.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Stereochemistry
The compound is involved in asymmetric synthesis processes, particularly in the preparation of pharmacophores, like beta-amino acid derivatives. The enantiomerically enriched forms are achieved through techniques such as asymmetric hydrogenation of enamine esters, highlighting the compound's importance in producing enantiomerically pure substances for pharmaceutical applications (Kubryk & Hansen, 2006).
Polymer Synthesis
This chemical plays a pivotal role in the development of novel polymers. The synthesis of amino acid-based polyacetylenes, employing derivatives of this compound, has been explored. These studies focus on understanding the properties of the formed polymers, opening up possibilities for creating materials with specific, desirable properties (Gao, Sanda, & Masuda, 2003).
Building Blocks in Chemical Synthesis
The compound serves as a building block in chemical syntheses, particularly in creating complex molecular structures. It's used in synthesizing various derivatives, including N-Boc protected amino esters, showcasing its versatility and importance in complex organic synthesis procedures (Kubryk & Hansen, 2006).
Chiral Monomer Precursor
It's utilized in synthesizing chiral monomer precursors for AABB-type stereoregular polyamides. The process involves intricate steps, including regioselective attack and tosylation, signifying the compound's critical role in developing specific, structured polymers (Gómez, Orgueira, & Varela, 2003).
Peptide Synthesis
It's actively used in peptide synthesis as a protected amino acid. The protection and deprotection of amino groups are crucial steps in peptide synthesis, and this compound provides stability against racemization, making it a valuable reagent in this domain (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Pharmaceutical Intermediates
It serves as an intermediate in the synthesis of natural products and pharmaceuticals. The compound's role in synthesizing intermediates like (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key component of the vitamin Biotin, underlines its importance in medicinal chemistry (Qin et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if inhaled, swallowed, or in contact with skin . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trifluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-10(12(19)20)6-7-4-8(15)11(17)9(16)5-7/h4-5,10H,6H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPLICWOIFEQMR-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427322 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3,4,5-trifluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205445-54-1 |
Source


|
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,4,5-trifluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205445-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-3,4,5-trifluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)








![(2R)-1-[(2R)-Piperidin-2-yl]pentan-2-ol](/img/structure/B1337329.png)
